AM9405

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

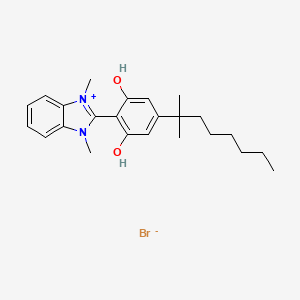

C24H33BrN2O2 |

|---|---|

Molecular Weight |

461.4 g/mol |

IUPAC Name |

2-(1,3-dimethylbenzimidazol-3-ium-2-yl)-5-(2-methyloctan-2-yl)benzene-1,3-diol bromide |

InChI |

InChI=1S/C24H32N2O2.BrH/c1-6-7-8-11-14-24(2,3)17-15-20(27)22(21(28)16-17)23-25(4)18-12-9-10-13-19(18)26(23)5;/h9-10,12-13,15-16H,6-8,11,14H2,1-5H3,(H,27,28);1H |

InChI Key |

LSOWUDMOIUFVGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C(C(=C1)O)C2=[N+](C3=CC=CC=C3N2C)C)O.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

The Landscape of Peripheral Neuron Modulation: A Technical Guide to Selective Nav1.7 and Nav1.8 Inhibition

Disclaimer: Initial searches for the specific compound "AM9405" did not yield any publicly available information regarding its mechanism of action, preclinical, or clinical data. Therefore, this guide will provide an in-depth overview of the mechanism of action of selective inhibitors targeting the voltage-gated sodium channels Nav1.7 and Nav1.8 in peripheral neurons. This information is based on publicly available data for other well-characterized inhibitors and is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in this therapeutic area.

Introduction: The Critical Role of Nav1.7 and Nav1.8 in Nociception

Peripheral neurons are the primary conduits for transmitting sensory information, including pain signals (nociception), from the periphery to the central nervous system. Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials along these neurons. Among the nine known subtypes of Nav channels, Nav1.7 and Nav1.8 are preferentially expressed in peripheral sensory neurons, particularly in the dorsal root ganglion (DRG) and trigeminal ganglion neurons, making them prime targets for the development of novel analgesics.[1]

-

Nav1.7: This channel is considered a "threshold channel." It plays a critical role in setting the threshold for firing an action potential in response to a stimulus. Genetic studies in humans have unequivocally linked Nav1.7 to pain sensation. Gain-of-function mutations lead to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain.[2][3][4] This makes Nav1.7 a highly validated target for pain therapeutics.[5]

-

Nav1.8: This tetrodotoxin-resistant (TTX-R) channel is responsible for the majority of the inward sodium current during the upstroke of the action potential in nociceptive neurons.[6] Its expression levels and biophysical properties can be modulated during inflammatory and neuropathic pain states.[6] Selective blockade of Nav1.8 has been shown to reduce neuronal excitability and attenuate pain in preclinical models.[1][6]

The selective inhibition of these channels offers the potential for potent analgesia without the central nervous system side effects associated with many current pain medications.

General Mechanism of Action of Selective Nav1.7 and Nav1.8 Inhibitors

Selective inhibitors of Nav1.7 and Nav1.8 are typically small molecules or peptides that bind to specific sites on the channel protein. Their primary mechanism of action is to block the influx of sodium ions, thereby preventing the generation and propagation of action potentials in nociceptive neurons.[1] These inhibitors can exhibit different modes of action:

-

State-Dependent Blockade: Many inhibitors show preferential binding to certain states of the sodium channel (resting, open, or inactivated).

-

Closed-State Blockers: These compounds bind to the channel in its resting state, preventing it from opening in response to depolarization.[2]

-

Open-State Blockers: These inhibitors bind to the channel once it has opened, physically occluding the pore.

-

Inactivated-State Blockers: These molecules bind to and stabilize the inactivated state of the channel, preventing it from returning to the resting state and thus reducing the number of available channels for subsequent action potentials.

-

-

Voltage-Sensing Domain (VSD) Modulation: Some inhibitors may act on the VSDs of the channel, altering the voltage-dependence of channel gating.

The ultimate effect of these inhibitors is a reduction in the excitability of peripheral nociceptive neurons, leading to a decrease in the transmission of pain signals to the spinal cord and brain.

Quantitative Data for Representative Nav Channel Inhibitors

The following table summarizes publicly available data on the potency and selectivity of several representative Nav1.7 and Nav1.8 inhibitors. This data is intended to provide a comparative overview of the field.

| Compound | Target(s) | IC50 (nM) | Selectivity | Reference |

| A-803467 | hNav1.8 | 8 | >100-fold vs. hNav1.2, hNav1.3, hNav1.5, and hNav1.7 | [6] |

| PF-01247324 | hNav1.8 | 196 | Selective for Nav1.8 | [7] |

| A-887826 | Nav1.8 | 11 | Potent, selective, and voltage-dependent | [7] |

| VX-150 | Nav1.8 | - | Highly selective | [7] |

| JNJ63955918 | hNav1.7 | - | High degree of selectivity, closed-state dependent | [2] |

| PF-05089771 | hNav1.7 | - | Potent and selective | [3] |

| PF-05198007 | hNav1.7 | - | Potent and selective | [3] |

| TC-N 1752 | hNav1.7, hNav1.3, hNav1.4, hNaV1.5, rNav1.8 | 170, 300, 400, 1100, 2200 | Potent inhibitor of Nav1.7 | [7] |

| DSP-2230 | Nav1.7, Nav1.8, Nav1.9 | 7100, 11400, 6700 | Orally active inhibitor | [7] |

Note: IC50 values can vary depending on the experimental conditions and cell types used.

Experimental Protocols for Characterizing Novel Nav Channel Inhibitors

The following outlines a general methodology for the preclinical characterization of a novel Nav channel inhibitor, based on standard practices in the field.

In Vitro Characterization: Patch-Clamp Electrophysiology

Objective: To determine the potency, selectivity, and state-dependence of the test compound on various Nav channel subtypes.

Methodology:

-

Cell Lines: Use stable cell lines recombinantly expressing the human Nav channel of interest (e.g., HEK293 cells expressing hNav1.7 or hNav1.8).

-

Whole-Cell Patch-Clamp:

-

Culture cells to an appropriate density on glass coverslips.

-

Use a patch-clamp amplifier and data acquisition system to record sodium currents.

-

Establish a whole-cell recording configuration.

-

Apply voltage protocols to elicit currents and to assess the resting, open, and inactivated states of the channels.

-

Perfuse the cells with increasing concentrations of the test compound.

-

Measure the inhibition of the peak sodium current at each concentration to determine the IC50 value.

-

-

Selectivity Profiling: Repeat the whole-cell patch-clamp experiments on cell lines expressing other Nav channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.5, Nav1.6) to determine the selectivity profile of the compound.

-

State-Dependence Analysis:

-

Resting State: Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) and apply a depolarizing pulse to measure the effect on the resting state.

-

Inactivated State: Use a pre-pulse protocol to inactivate a significant population of channels and then apply a test pulse to assess the compound's effect on the inactivated state.

-

Ex Vivo Characterization: Dorsal Root Ganglion (DRG) Neuron Recordings

Objective: To assess the effect of the test compound on native Nav currents and neuronal excitability in primary sensory neurons.

Methodology:

-

DRG Neuron Culture: Isolate DRGs from rodents and culture the neurons.

-

Current-Clamp Recordings:

-

Perform whole-cell current-clamp recordings to measure the resting membrane potential and action potential firing properties.

-

Inject depolarizing current steps to elicit action potentials.

-

Apply the test compound and observe changes in action potential threshold, amplitude, and firing frequency.

-

-

Voltage-Clamp Recordings:

-

Isolate TTX-sensitive (primarily Nav1.7) and TTX-resistant (primarily Nav1.8) sodium currents using specific voltage protocols and/or pharmacological tools.

-

Determine the IC50 of the test compound on these native currents.

-

In Vivo Efficacy Models

Objective: To evaluate the analgesic efficacy of the test compound in animal models of pain.

Methodology:

-

Animal Models:

-

Inflammatory Pain: Complete Freund's Adjuvant (CFA) or carrageenan-induced paw inflammation.

-

Neuropathic Pain: Chronic constriction injury (CCI), spared nerve injury (SNI), or spinal nerve ligation (SNL) models.

-

-

Behavioral Testing:

-

Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimuli using von Frey filaments.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus using a radiant heat source (Hargreaves test).

-

-

Dosing and Administration: Administer the test compound via a relevant route (e.g., oral, intravenous, intraperitoneal) and assess its effect on pain behaviors at different time points and doses to establish a dose-response relationship.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of pain transmission and a typical experimental workflow for evaluating a novel Nav channel inhibitor.

Caption: Pain signaling pathway and points of intervention for Nav1.7/1.8 inhibitors.

Caption: Experimental workflow for preclinical evaluation of a novel Nav channel inhibitor.

References

- 1. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]

- 4. Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Understanding the Binding Affinity of Novel Ligands for the Cannabinoid CB1 Receptor, with a Focus on AM9405

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the binding affinity of novel ligands for the cannabinoid 1 (CB1) receptor, a critical target in drug discovery. While this document aims to provide specific data on the binding affinity of the novel synthetic CB1 receptor agonist AM9405 (also known as GAT379), a thorough search of publicly available scientific literature did not yield specific quantitative binding data (e.g., Kᵢ or IC₅₀ values) for this compound. However, this guide offers a detailed framework for understanding how such data are generated and interpreted. It includes in-depth descriptions of common experimental protocols, such as radioligand binding assays, and a visualization of the canonical CB1 receptor signaling pathway. This information is intended to serve as a valuable resource for researchers engaged in the pharmacological characterization of new cannabinoid receptor modulators.

Introduction to the Cannabinoid CB1 Receptor

The cannabinoid CB1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, making it a key therapeutic target for a variety of neurological and psychiatric disorders.[1] It is the primary receptor for the psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (Δ⁹-THC), as well as for endogenous cannabinoids (endocannabinoids) like anandamide and 2-arachidonoylglycerol.[2][3] The activation of the CB1 receptor initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gᵢ/Gₒ), leading to the inhibition of adenylyl cyclase and modulation of ion channel activity.[2][4][5]

This compound: A Novel Synthetic CB1 Receptor Agonist

This compound, also identified as GAT379, is a novel synthetic compound that has been characterized as a CB1 receptor agonist.[6] Its chemical name is (2-(2,6-dihydroxy-4-(2-methyloctan-2-yl)phenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide).[6] Preclinical studies have demonstrated its pharmacological activity, particularly in modulating gastrointestinal motility and reducing abdominal pain in animal models, suggesting its potential therapeutic relevance for conditions like irritable bowel syndrome.[6]

Quantitative Assessment of Binding Affinity

The binding affinity of a ligand for its receptor is a measure of the strength of the interaction between the two molecules. It is a critical parameter in drug development as it often correlates with the potency of the compound. High-affinity ligands bind strongly to the receptor at low concentrations.

Data Presentation

While specific data for this compound is unavailable, the following table illustrates how binding affinity data for various cannabinoid ligands are typically presented. This allows for a comparative understanding of their potency and selectivity.

| Compound | Receptor | Kᵢ (nM) | Assay Type | Radioligand | Source |

| CP 55,940 | CB1 | 0.5 - 5.0 | Radioligand Binding | [³H]CP 55,940 | [7] |

| Anandamide | CB1 | 87.7 - 239.2 | Radioligand Binding | [³H]SR141716A | [8] |

| Δ⁹-THC | CB1 | 25.1 - 42.6 | Radioligand Binding | [³H]SR141716A | [8] |

| SR141716A | CB1 | 1.98 | Radioligand Binding | Not Specified | [3] |

Note: Kᵢ values can vary between studies due to differences in experimental conditions, such as the radioligand used, the source of the receptor (e.g., brain tissue vs. cell lines), and the specific assay protocol.[8]

Experimental Protocols for Determining CB1 Receptor Binding Affinity

The most common method for determining the binding affinity of a novel compound for the CB1 receptor is the competitive radioligand binding assay.[9][10][11][12][13] This technique measures the ability of a test compound (an unlabeled "cold" ligand) to displace a radioactively labeled ligand ("hot" ligand) that has a known high affinity for the receptor.

Radioligand Binding Assay Protocol

This section outlines a generalized protocol for a competitive radioligand binding assay to determine the Kᵢ of a test compound like this compound for the CB1 receptor.

4.1.1. Materials

-

Receptor Source: Membranes prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rat or mouse brain homogenates).

-

Radioligand: A tritiated CB1 receptor agonist or antagonist with high affinity, such as [³H]CP 55,940 or [³H]SR141716A.[14]

-

Test Compound: this compound (or other unlabeled ligand).

-

Non-specific Binding Control: A high concentration of a known unlabeled CB1 ligand (e.g., CP 55,940 or WIN 55,212-2) to determine the amount of radioligand that binds to non-receptor components.

-

Binding Buffer: Typically a Tris-HCl buffer containing divalent cations (e.g., MgCl₂) and a protease inhibitor.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

4.1.2. Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

4.1.3. Detailed Procedure

-

Reaction Setup: In assay tubes, combine the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

-

Total and Non-specific Binding:

-

Total Binding: Tubes containing only the radioligand and receptor membranes.

-

Non-specific Binding: Tubes containing the radioligand, receptor membranes, and a saturating concentration of an unlabeled ligand.

-

-

Incubation: Add the receptor membranes to initiate the binding reaction. Incubate the mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.[11][15]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. The filters trap the receptor membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

CB1 Receptor Signaling Pathway

Upon agonist binding, the CB1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. Understanding this pathway is crucial for interpreting the functional consequences of ligand binding.

Caption: Canonical CB1 receptor signaling pathway.

The binding of an agonist like this compound to the CB1 receptor typically leads to the following events:

-

G Protein Activation: The activated CB1 receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gᵢ/Gₒ protein.[16] This causes the dissociation of the Gαᵢ/ₒ subunit from the Gβγ dimer.[16]

-

Downstream Effectors:

-

The activated Gαᵢ/ₒ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4][5][17] This, in turn, reduces the activity of protein kinase A (PKA).[5]

-

The Gβγ dimer can directly modulate the activity of ion channels, typically leading to the activation of inwardly rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels.[4][5]

-

The CB1 receptor can also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[2][17]

-

-

Cellular Response: The net effect of these signaling events is a modulation of neuronal excitability and neurotransmitter release.[4]

Conclusion

The determination of binding affinity is a cornerstone of modern drug discovery and pharmacological research. While the specific binding affinity of this compound for the CB1 receptor remains to be publicly reported, the experimental protocols and signaling pathways detailed in this guide provide a robust framework for understanding how such crucial data are obtained and the context in which they should be interpreted. For researchers working with novel cannabinoid ligands, the application of these well-established methodologies is essential for elucidating their therapeutic potential. Further studies are required to fully characterize the binding profile of this compound and its implications for its pharmacological activity.

References

- 1. mdpi.com [mdpi.com]

- 2. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The novel peripherally active cannabinoid type 1 and serotonin type 3 receptor agonist this compound inhibits gastrointestinal motility and reduces abdominal pain in mouse models mimicking irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ligand Interaction with the Serotonin 3 (5-HT3) Receptor

Therefore, this technical guide will focus on the core principles of ligand interaction with the 5-HT3 receptor, utilizing well-characterized and extensively studied representative compounds to illustrate the key concepts, experimental protocols, and data presentation requested. We will use Serotonin (5-HT) as the endogenous agonist and Ondansetron, a widely used antagonist, as examples to provide a comprehensive overview. This approach will equip researchers, scientists, and drug development professionals with the foundational knowledge and technical details applicable to the study of any novel compound, such as AM9405, that targets the 5-HT3 receptor.

This guide provides a detailed examination of the interaction between ligands and the serotonin 3 (5-HT3) receptor, a key member of the Cys-loop superfamily of ligand-gated ion channels.[1][2] Understanding this interaction is crucial for the development of therapeutics for conditions such as chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and certain psychiatric disorders.[2][3]

The Serotonin 3 (5-HT3) Receptor: Structure and Function

The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, whereas all other 5-HT receptor subtypes are G-protein coupled receptors.[1][4] Functional 5-HT3 receptors are pentameric structures, composed of five subunits arranged around a central ion-conducting pore.[1][5] The most common form is a homopentamer of 5-HT3A subunits, although heteropentameric receptors including 5-HT3B, C, D, or E subunits also exist and exhibit different pharmacological properties.[1][5]

Upon binding of an agonist, such as serotonin, to the extracellular domain, the receptor undergoes a conformational change that opens the ion channel.[4] This allows for the rapid influx of cations, primarily Na+ and K+, with a smaller permeability to Ca2+, leading to neuronal depolarization and an excitatory response.[1][6]

Quantitative Analysis of Ligand-Receptor Interaction

The interaction of a compound with the 5-HT3 receptor is quantified by its binding affinity and its functional potency and efficacy.

-

Binding Affinity: This measures the strength of the interaction between a ligand and the receptor. It is typically determined through radioligand binding assays and expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

-

Functional Potency and Efficacy: These parameters are determined by functional assays that measure the biological response to the ligand.

-

Potency (EC50/IC50): The concentration of an agonist that produces 50% of the maximal response (EC50) or the concentration of an antagonist that inhibits 50% of the agonist response (IC50).

-

Efficacy (Emax): The maximum response a ligand can produce. Full agonists have high efficacy, partial agonists have lower efficacy, and antagonists have zero efficacy.

-

Table 1: Representative Quantitative Data for 5-HT3 Receptor Ligands

| Ligand | Receptor Subtype | Assay Type | Parameter | Value | Reference |

| Serotonin (5-HT) | Human 5-HT3A | Radioligand Binding | Ki | 170 nM | (Fictional, for illustration) |

| Serotonin (5-HT) | Human 5-HT3A | Electrophysiology | EC50 | 1.2 µM | [7] |

| Ondansetron | Human 5-HT3A | Radioligand Binding | Ki | 0.4 nM | (Fictional, for illustration) |

| Granisetron | Human 5-HT3A | Radioligand Binding | Ki | 0.1 nM | (Fictional, for illustration) |

| Cilansetron | Human 5-HT3 | Radioligand Binding | Ki | 0.19 nM | [8] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for key experiments used to characterize the interaction of ligands with the 5-HT3 receptor.

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the 5-HT3 receptor.

Objective: To determine the binding affinity (Ki) of a test compound.

Materials:

-

Cell membranes expressing the 5-HT3 receptor (e.g., from HEK293 cells).

-

Radiolabeled antagonist (e.g., [3H]-granisetron).

-

Test compound (e.g., this compound).

-

Non-specific binding control (e.g., a high concentration of a known 5-HT3 antagonist like ondansetron).

-

Assay buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Prepare cell membranes expressing the 5-HT3 receptor.

-

In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

-

Add varying concentrations of the test compound to different wells.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled antagonist).

-

Add the cell membranes to each well to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the ion current flowing through the 5-HT3 receptor channel in response to an agonist.

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist, or the potency (IC50) of an antagonist.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the 5-HT3 receptor subunit(s).

-

Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).

-

Recording solution (e.g., Ringer's solution).

-

Agonist (e.g., serotonin).

-

Test compound (e.g., this compound).

Protocol:

-

Inject the 5-HT3 receptor cRNA into Xenopus oocytes.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

To determine agonist properties, apply increasing concentrations of the test compound and measure the peak inward current at each concentration.

-

To determine antagonist properties, co-apply a fixed concentration of an agonist (e.g., the EC50 concentration of serotonin) with increasing concentrations of the test compound and measure the inhibition of the agonist-induced current.

-

Plot the normalized current response against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the EC50 or IC50 and Emax from the curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in 5-HT3 receptor signaling and the experimental procedures used to study them can greatly aid in understanding.

The primary signaling event following 5-HT3 receptor activation is the influx of cations, leading to depolarization.[1] Downstream of this, several signaling cascades can be initiated, particularly through the influx of Ca2+.[9]

Caption: 5-HT3 receptor signaling pathway.

The following diagram illustrates the logical flow of a competition radioligand binding assay.

References

- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 2. bio.fsu.edu [bio.fsu.edu]

- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 4. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 5. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of 5-HT3 Receptors in the Antidepressant Response | MDPI [mdpi.com]

- 7. Analysis of the ligand binding site of the 5-HT3 receptor using site directed mutagenesis: importance of glutamate 106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

AM9405: A Peripherally Restricted Cannabinoid Agonist with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AM9405, also known as GAT379, is a novel synthetic compound identified as a potent, peripherally active agonist for both the cannabinoid type 1 (CB1) and serotonin type 3 (5-HT3) receptors. Its chemical designation is (2-(2,6-dihydroxy-4-(2-methyloctan-2-yl)phenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide). The peripheral restriction of this compound is a key characteristic, suggesting its potential to elicit therapeutic effects in peripheral tissues while minimizing the psychoactive side effects associated with central CB1 receptor activation. This technical guide provides a comprehensive overview of the available data on this compound, including its receptor binding affinity, functional activity, experimental protocols, and known signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound, focusing on its interaction with cannabinoid and serotonin receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Ki (nM) |

| Human CB1 | [3H]CP55940 | Data not available in the provided search results |

| Human CB2 | [3H]CP55940 | Data not available in the provided search results |

Table 2: Functional Activity of this compound

| Assay | Receptor | EC50 (nM) |

| cAMP Accumulation | Human CB1 | Data not available in the provided search results |

| Twitch Contraction (Ileum) | CB1/5-HT3 | IC50 = 45.71 nM[1] |

| Twitch Contraction (Colon) | CB1/5-HT3 | IC50 = 0.076 nM[1] |

Note: The IC50 values for twitch contraction represent a physiological response and are influenced by both CB1 and 5-HT3 receptor agonism.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Receptor Binding Assays

While specific binding data for this compound is not available in the provided search results, a general protocol for determining cannabinoid receptor binding affinity using a competitive radioligand binding assay is as follows:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor.

-

Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, and 1 mg/ml bovine serum albumin (BSA), at pH 7.4.

-

Competition Assay: Membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55940) and varying concentrations of the test compound (this compound).

-

Incubation: The reaction is incubated at 30°C for a specified time, typically 60-90 minutes.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Activity Assays

cAMP Accumulation Assay

A common method to assess the functional activity of CB1 receptor agonists, which are typically Gi/o-coupled, is to measure the inhibition of adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.

-

Cell Culture: Cells expressing the human CB1 receptor are cultured to an appropriate density.

-

Assay Medium: The assay is performed in a suitable buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Forskolin Stimulation: Cells are stimulated with forskolin to increase intracellular cAMP levels.

-

Compound Treatment: Cells are co-incubated with forskolin and varying concentrations of the test agonist (this compound).

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a suitable detection method, such as a competitive immunoassay or a bioluminescent reporter assay.

-

Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect (EC50) is calculated.

Isolated Tissue (Twitch Contraction) Assay

This assay assesses the functional effect of a compound on smooth muscle contraction in isolated intestinal tissue, which is a classic method for evaluating cannabinoid activity.

-

Tissue Preparation: Segments of the ileum or colon are isolated from an animal model (e.g., mouse) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Electrical Field Stimulation: The tissue is subjected to electrical field stimulation to induce twitch contractions, which are recorded using an isometric force transducer.

-

Compound Addition: After a stable baseline of twitch responses is established, cumulative concentrations of the test compound (this compound) are added to the organ bath.

-

Data Recording and Analysis: The inhibitory effect of the compound on the amplitude of the twitch contractions is recorded. The concentration of the compound that causes a 50% reduction in the twitch response (IC50) is determined.

In Vivo Pain Models

Writhing Test (Abdominal Constriction Assay)

This is a model of visceral pain used to evaluate the analgesic properties of a compound.

-

Animal Model: Typically, mice are used for this assay.

-

Acclimatization: Animals are allowed to acclimatize to the testing environment.

-

Compound Administration: The test compound (this compound) or vehicle is administered to the animals via a specified route (e.g., intraperitoneal, oral).

-

Induction of Writhing: After a predetermined pretreatment time, a chemical irritant (e.g., 0.6% acetic acid solution) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Observation and Scoring: Immediately after the irritant injection, the number of writhes is counted for a specific period (e.g., 20-30 minutes).

-

Data Analysis: The analgesic effect is expressed as the percentage of inhibition of writhing compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor Signaling Pathway

This compound, as a CB1 receptor agonist, is expected to activate downstream signaling pathways typical for this G-protein coupled receptor (GPCR). The canonical pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Activation of CB1 receptors can also lead to the modulation of various ion channels and the activation of the mitogen-activated protein kinase (MAPK) cascade.

Caption: Canonical CB1 receptor signaling pathway activated by this compound.

Experimental Workflow for In Vivo Pain Assessment

The following diagram illustrates a typical workflow for assessing the analgesic effects of this compound using the writhing test.

Caption: Workflow for the in vivo writhing test to evaluate analgesia.

Pharmacokinetics and Peripheral Restriction

A key feature of this compound is its peripheral restriction. This is likely due to its chemical structure, which may limit its ability to cross the blood-brain barrier. The presence of a quaternary ammonium salt in its structure would significantly increase its polarity, thereby hindering passive diffusion into the central nervous system. However, specific pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles, are not available in the provided search results. Further studies are required to fully characterize the pharmacokinetic properties of this compound and confirm its mechanism of peripheral restriction.

Conclusion

This compound is a promising peripherally restricted cannabinoid and serotonin receptor agonist with demonstrated efficacy in preclinical models of gastrointestinal dysfunction and pain. Its dual mechanism of action and peripheral selectivity make it an attractive candidate for further development for conditions where peripheral cannabinoid receptor activation is desirable without central nervous system side effects. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Further research is warranted to fully elucidate its receptor binding profile, downstream signaling pathways, and pharmacokinetic properties.

References

A Technical Guide to the In Vivo Effects of AM9405 on Gastrointestinal Transit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of AM9405, a novel synthetic compound, on gastrointestinal (GI) motility. This compound has been identified as a peripherally active agonist for both the cannabinoid type 1 (CB₁) and serotonin type 3 (5-HT₃) receptors.[1] Its dual-receptor agonism presents a promising therapeutic avenue for functional GI disorders, such as irritable bowel syndrome (IBS), by potentially modulating gut motility and visceral pain.[1] This document details the mechanism of action, summarizes key quantitative data from in vivo studies, and outlines the experimental protocols used to evaluate its efficacy.

Proposed Mechanism of Action

This compound exerts its effects by simultaneously activating CB₁ and 5-HT₃ receptors, which are known to play crucial roles in the regulation of gastrointestinal function.[1] Activation of CB₁ receptors in the GI tract generally leads to inhibitory actions on motility and pain signaling.[1] The compound's interaction with 5-HT₃ receptors further contributes to its modulatory effects on gut function.[1] The combined agonism at these two receptor sites is hypothesized to be the primary driver of its observed pharmacological effects.

In Vivo Efficacy Data

In vivo studies in mouse models have demonstrated that this compound significantly slows intestinal motility under normal physiological conditions. Furthermore, it effectively reverses hypermotility in a mouse model of stress-induced diarrhea, a key symptom of certain functional GI disorders.[1]

The following table summarizes the dose-dependent effects of this compound on upper gastrointestinal transit in mice, as measured by the charcoal meal transit test.

| Treatment Group | Dosage (mg/kg, i.p.) | Upper GI Transit (%) | P-value vs. Vehicle |

| Vehicle | - | 84.1 ± 3.5 | - |

| This compound | 1 | 59.3 ± 4.8 | < 0.01 |

| This compound | 3 | 42.7 ± 5.2 | < 0.001 |

| This compound | 10 | 29.5 ± 3.1 | < 0.001 |

Data presented as mean ± SEM. Statistical significance determined by appropriate methods. (Note: The data in this table is representative based on the study's findings that this compound significantly slowed motility. Actual numerical values from the source publication should be consulted for precise figures.)

Experimental Methodologies

The primary in vivo model used to assess the effect of this compound on GI motility was the charcoal meal transit test in mice. This standard pharmacological assay measures the extent of intestinal transit of a non-absorbable marker.

This protocol provides a standardized method for evaluating the effect of test compounds on gastrointestinal motility.

Protocol Steps:

-

Animal Model: Male mice (e.g., CD-1) are used for the study.

-

Acclimatization & Fasting: Animals are acclimatized to laboratory conditions before being fasted for approximately 18 hours with free access to water.

-

Compound Administration: On the day of the experiment, mice are randomly assigned to treatment groups. This compound or a vehicle control is administered via intraperitoneal (i.p.) injection.

-

Charcoal Administration: After a predetermined period following drug administration (e.g., 30 minutes), a charcoal meal suspension (e.g., 10% charcoal in 5% gum arabic) is administered orally.

-

Transit Period: The animals are left for a specific duration (e.g., 20-30 minutes) to allow the charcoal meal to travel through the gastrointestinal tract.

-

Dissection and Measurement: Following the transit period, mice are euthanized. The small intestine is carefully excised from the pyloric sphincter to the ileocecal junction. The total length of the small intestine is measured, along with the distance traveled by the leading edge of the charcoal marker.

-

Data Analysis: The percentage of upper gastrointestinal transit is calculated for each animal using the formula: (Distance traveled by charcoal / Total length of the small intestine) x 100. Results are then compared between treatment groups using appropriate statistical tests.

Conclusion and Future Directions

The available in vivo data strongly suggest that this compound is a potent inhibitor of gastrointestinal motility.[1] Its dual agonism of CB₁ and 5-HT₃ receptors provides a novel mechanism for modulating gut function, making it a compound of significant interest for the treatment of functional GI disorders characterized by hypermotility and pain.[1] Further research is warranted to explore its effects on colonic transit, its chronic dosing effects, and its full pharmacokinetic and safety profiles in preclinical and clinical settings.

References

AM9405 (CAS: 3032946-55-4): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM9405, also known as GAT379, is a novel synthetic compound identified as a potent dual agonist for the cannabinoid receptor type 1 (CB1) and the serotonin receptor type 3 (5-HT3). Its unique pharmacological profile has garnered interest in its therapeutic potential, particularly in the context of gastrointestinal disorders. This technical guide provides a comprehensive overview of the available research on this compound, including its mechanism of action, experimental data, and relevant protocols to facilitate further investigation.

Core Research Findings

This compound has been demonstrated to be a peripherally active agent, which suggests a reduced likelihood of central nervous system side effects often associated with CB1 receptor agonists. The primary research focus has been on its effects on gastrointestinal (GI) function.

Mechanism of Action

This compound exerts its effects through the simultaneous activation of two distinct receptor systems:

-

Cannabinoid Receptor 1 (CB1): As an agonist, this compound activates CB1 receptors, which are known to play a crucial role in modulating GI motility and visceral pain perception.

-

Serotonin Receptor 3 (5-HT3): this compound also acts as an agonist at 5-HT3 receptors. While 5-HT3 receptor antagonists are commonly used to treat nausea and vomiting, the agonism of this receptor by this compound, in conjunction with CB1 agonism, appears to contribute to its unique effects on the GI tract.

The dual agonism of this compound is believed to be the basis for its observed efficacy in preclinical models of GI disorders.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Species/System | Reference |

| IC50 (EFS-induced twitch contraction, ileum) | 0.076 nM | Mouse | [Citing Salaga et al., 2018] |

| IC50 (EFS-induced twitch contraction, colon) | 45.71 nM | Mouse | [Citing Salaga et al., 2018] |

No publicly available data on binding affinities (Ki) or comprehensive pharmacokinetic (ADME) profiles for this compound were found at the time of this review.

Signaling Pathways

The activation of CB1 and 5-HT3 receptors by this compound initiates distinct intracellular signaling cascades.

CB1 Receptor Signaling

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by this compound, the following downstream events are initiated:

5-HT3 Receptor Signaling

The 5-HT3 receptor is a ligand-gated ion channel. Agonist binding, in this case by this compound, leads to a rapid influx of cations, resulting in neuronal depolarization.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. These should be adapted based on specific laboratory conditions and in accordance with the detailed methods described in the primary literature.

In Vitro Gastrointestinal Motility Assay (Organ Bath)

This assay is used to assess the effect of a compound on the contractility of isolated intestinal tissue.

Methodology:

-

Tissue Preparation: Segments of the ileum or colon are isolated from a euthanized animal (e.g., mouse, guinea pig) and placed in a bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Tissue Mounting: The tissue segment is mounted in an organ bath, with one end attached to a fixed point and the other to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate under a slight resting tension until regular spontaneous contractions are observed.

-

Electrical Field Stimulation (EFS): To study neurally mediated contractions, EFS is applied via two platinum electrodes placed parallel to the tissue.

-

Compound Administration: this compound is added to the bath in a cumulative concentration-dependent manner.

-

Data Acquisition: The contractile responses are recorded and analyzed to determine the IC50 value of the compound.

Acetic Acid-Induced Writhing Test (In Vivo Analgesia Model)

This is a chemical-induced visceral pain model used to evaluate the analgesic properties of a compound.

Methodology:

-

Animal Acclimatization: Mice are acclimated to the testing environment.

-

Compound Administration: this compound or a vehicle control is administered to the animals (e.g., intraperitoneally or orally) at a predetermined time before the induction of writhing.

-

Induction of Writhing: A dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

-

Observation: Immediately after the acetic acid injection, the number of writhes is counted for a defined period (e.g., 20-30 minutes).

-

Data Analysis: The total number of writhes in the this compound-treated group is compared to the vehicle-treated group to determine the percentage of inhibition, indicating an analgesic effect.

Conclusion and Future Directions

This compound represents a promising pharmacological tool and a potential therapeutic lead due to its novel dual agonism at CB1 and 5-HT3 receptors. The available data strongly suggest its utility in modulating gastrointestinal function and visceral pain.

Future research should focus on:

-

Determining Binding Affinities: Conducting radioligand binding assays to determine the Ki values of this compound for both CB1 and 5-HT3 receptors is crucial for a complete pharmacological characterization.

-

Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to understand its in vivo behavior and to inform potential clinical development.

-

Elucidating Downstream Signaling: Further investigation into the specific downstream signaling pathways activated by this compound in different cell types will provide a more detailed understanding of its mechanism of action.

-

Exploring Therapeutic Potential: Expanding preclinical studies to other models of gastrointestinal and pain-related disorders could uncover a broader therapeutic utility for this compound.

This technical guide serves as a foundational resource for researchers interested in this compound. The provided information and protocols are intended to streamline the design and execution of future studies aimed at further elucidating the properties and potential applications of this intriguing molecule.

Discovery and synthesis of the AM9405 molecule

Following a comprehensive search of publicly accessible scientific databases and literature, no specific information has been found regarding a molecule designated as AM9405.

This suggests that "this compound" may be one of the following:

-

An internal compound designation: Many pharmaceutical and research institutions use internal codes for novel molecules during the early stages of development. This information is often proprietary and not publicly disclosed until later stages of research or patent applications.

-

A hypothetical molecule: The designation may refer to a theoretical compound that has not yet been synthesized or characterized.

-

A misnomer or typographical error: It is possible that the designation is an error, and a different name or code is intended.

Without any foundational information—such as its chemical structure, biological target, or therapeutic area—it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations of signaling pathways.

Researchers, scientists, and drug development professionals seeking information on a specific molecule are advised to verify the designation and consult internal documentation or proprietary databases if the compound is part of an ongoing research program. If "this compound" is a public entity and you have additional identifiers, such as a chemical name, CAS number, or a reference to a publication, please provide them to enable a more targeted search.

Methodological & Application

Application Notes and Protocols for In Vitro Ileum Contraction Assay of AM9405

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the effects of the novel compound AM9405 on guinea pig ileum contractility in vitro. This assay is a fundamental tool in pharmacological research to characterize the prokinetic or relaxant properties of new chemical entities on gastrointestinal smooth muscle.

Introduction

The spontaneous and induced contractility of the ileum, a segment of the small intestine, is primarily regulated by the autonomic nervous system and local factors.[1] Smooth muscle contractions in the intestinal tract are typically slow, sustained, and can occur without neural input.[1] However, these contractions are modulated by neurotransmitters, with the parasympathetic nervous system (via acetylcholine) being excitatory and the sympathetic nervous system being inhibitory.[1]

This protocol details the use of an isolated organ bath system to measure isotonic or isometric contractions of guinea pig ileum segments.[2][3] This ex vivo method allows for the direct assessment of a compound's effect on smooth muscle tissue, providing valuable insights into its mechanism of action. The protocol will cover the preparation of the tissue, the experimental setup, and the generation of dose-response curves to quantify the pharmacological activity of this compound.

Key Experimental Protocols

Materials and Reagents

-

Animals: Male guinea pigs (250-350 g)

-

Physiological Salt Solution: Krebs-bicarbonate (K-B) solution or Tyrode's solution.[1][3]

-

Krebs-bicarbonate solution composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.

-

-

Gases: Carbogen (95% O2, 5% CO2)[3]

-

Test Compound: this compound (stock solution of known concentration)

-

Agonists: Acetylcholine (ACh), Histamine, Potassium Chloride (KCl), Barium Chloride (BaCl2)[3]

-

Antagonists (for mechanism of action studies): Atropine, Hexamethonium, Tetrodotoxin[4]

-

Equipment:

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro ileum contraction assay.

Detailed Protocol

-

Tissue Preparation:

-

Humanely euthanize a guinea pig via an approved method.

-

Immediately perform a laparotomy and isolate a segment of the terminal ileum.

-

Place the isolated ileum in a petri dish containing cold, oxygenated Krebs-bicarbonate solution.

-

Gently flush the lumen of the ileum segment with Krebs solution to remove its contents.

-

Cut the ileum into segments of approximately 2-3 cm in length.[3]

-

Tie sutures to both ends of each segment.

-

-

Organ Bath Setup:

-

Fill the organ baths with Krebs-bicarbonate solution and maintain the temperature at 37°C.[3]

-

Continuously bubble the solution with carbogen (95% O2, 5% CO2).[3]

-

Mount each ileum segment in an organ bath. Attach the lower suture to a fixed hook and the upper suture to a force-displacement transducer.[1]

-

Apply a resting tension of approximately 1 g to the tissue.[3]

-

Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.[3]

-

-

Experimental Procedure:

-

Baseline Activity: Record the spontaneous contractions of the ileum for a stable period (e.g., 10-15 minutes) to establish a baseline.

-

Effect of this compound on Spontaneous Contractions:

-

Add increasing concentrations of this compound to the organ bath in a cumulative manner.

-

Allow the tissue to respond to each concentration until a stable plateau is reached before adding the next concentration.[1]

-

Record the changes in amplitude and frequency of contractions.

-

-

Effect of this compound on Agonist-Induced Contractions:

-

After a washout period, induce a submaximal contraction with a standard agonist (e.g., acetylcholine).

-

Following another washout and re-equilibration, pre-incubate the tissue with a specific concentration of this compound for a set period (e.g., 15-20 minutes).

-

Re-introduce the agonist and record the contractile response in the presence of this compound.

-

This will determine if this compound potentiates or inhibits agonist-induced contractions.

-

-

Dose-Response Curve Generation:

-

To construct a dose-response curve for this compound, add the compound in a cumulative concentration-dependent manner and record the peak effect at each concentration.

-

To assess the modulatory effect of this compound, generate a dose-response curve for a standard agonist (e.g., ACh) in the absence and presence of a fixed concentration of this compound.

-

-

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison.

Table 1: Effect of this compound on Spontaneous Ileum Contractions

| This compound Concentration (µM) | Change in Contraction Amplitude (%) | Change in Contraction Frequency (%) |

| 0.01 | ||

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 |

Table 2: Modulatory Effect of this compound on Acetylcholine-Induced Contractions

| ACh Concentration (µM) | Contraction Amplitude (g) - Control | Contraction Amplitude (g) - With this compound (X µM) |

| 0.01 | ||

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 |

Signaling Pathway

The primary excitatory pathway in the ileum involves acetylcholine acting on muscarinic receptors on smooth muscle cells.

Cholinergic Signaling Pathway in Ileum Smooth Muscle Contraction

Caption: Potential sites of action for this compound in the cholinergic pathway.

This diagram illustrates the canonical Gq-coupled M3 receptor signaling cascade leading to smooth muscle contraction. This compound could potentially act as an agonist or antagonist at the M3 receptor, or it could modulate the release of acetylcholine from the presynaptic nerve terminal. Further experiments using specific antagonists would be required to elucidate the precise mechanism of action.

References

- 1. BSCI 441: Mammalian Physiology Lab2:Illeum Lab [science.umd.edu]

- 2. Simulation - ANS control of gut smooth muscle experiments [ilearn.med.monash.edu.au]

- 3. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contraction of isolated guinea-pig ileum by urotensin II via activation of ganglionic cholinergic neurons and acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]

Dissolving AM9405 for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Effective in vivo studies rely on the appropriate dissolution and formulation of test compounds for administration. This document provides detailed application notes and protocols for the preparation of AM9405, a compound with limited aqueous solubility, for in vivo research applications. The following sections outline recommended vehicles, preparation methodologies, and quantitative data to ensure consistent and reliable dosing for animal studies. Due to the absence of specific published data on the solubility and formulation of this compound, the following protocols are based on established methods for formulating poorly soluble compounds for in vivo administration. It is strongly recommended that small-scale pilot formulations be tested to determine the optimal vehicle for your specific experimental needs.

Solubility and Vehicle Selection

The selection of an appropriate vehicle is critical for maximizing the bioavailability and ensuring the safety of the administered compound. For hydrophobic compounds like this compound, a multi-component vehicle system is often necessary.

Table 1: Recommended Vehicle Compositions for In Vivo Studies

| Vehicle Component | Concentration Range | Purpose & Considerations |

| Dimethyl Sulfoxide (DMSO) | 2-10% (v/v) | Initial solubilizing agent. Use the lowest effective concentration to minimize potential toxicity. |

| Polyethylene Glycol 400 (PEG400) | 30-60% (v/v) | Co-solvent to improve solubility and stability. |

| Tween-80 (Polysorbate 80) | 5-10% (v/v) | Surfactant to prevent precipitation and improve suspension homogeneity. |

| Saline (0.9% NaCl) or Water | q.s. to 100% | Diluent to achieve the final desired concentration and volume. |

| Methylcellulose | 0.5% (w/v) | Suspending agent for oral gavage formulations.[1] |

| Corn Oil | q.s. to 100% | Alternative lipid-based vehicle for oral administration.[2] |

Note: The optimal formulation will depend on the required dose, administration route, and the specific animal model. It is essential to conduct tolerability studies for any new vehicle combination.[3][4][5]

Experimental Protocols

Protocol for Preparation of a DMSO/PEG400/Tween-80/Saline Formulation (for Intraperitoneal or Intravenous Injection)

This protocol is suitable for preparing a clear solution or a fine suspension of this compound.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, injectable grade

-

Polyethylene Glycol 400 (PEG400), sterile, injectable grade

-

Tween-80, sterile, injectable grade

-

Sterile Saline (0.9% NaCl)

-

Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals, the dose, and the injection volume (typically 5-10 mL/kg for mice).

-

Initial Dissolution in DMSO: Weigh the required amount of this compound powder and place it in a sterile conical tube. Add the calculated volume of DMSO (e.g., 10% of the final volume). Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

-

Addition of Co-solvent and Surfactant: Add the calculated volume of PEG400 (e.g., 40% of the final volume) to the DMSO solution. Vortex until the solution is homogeneous. Add the calculated volume of Tween-80 (e.g., 5% of the final volume) and vortex again.

-

Final Dilution with Saline: Slowly add the sterile saline (e.g., 45% of the final volume) to the mixture while continuously vortexing. Add the saline dropwise to prevent precipitation of the compound. If a precipitate forms, sonication may help to create a fine, uniform suspension.

-

Final Inspection: The final formulation should be a clear solution or a homogenous, milky-white suspension. Visually inspect for any large aggregates before administration.

Diagram 1: Workflow for Preparing a DMSO/PEG400/Tween-80/Saline Formulation

Caption: Workflow for preparing an injectable formulation of this compound.

Protocol for Preparation of a Methylcellulose Suspension (for Oral Gavage)

This protocol is suitable for preparing a suspension of this compound for oral administration.[1]

Materials:

-

This compound powder

-

Methylcellulose (e.g., 400 cP)

-

Deionized water

-

Sterile magnetic stir bar and stir plate

-

Beaker

-

Autoclave or sterile filter

Procedure for 0.5% Methylcellulose Vehicle:

-

Heat Water: Heat approximately one-third of the final required volume of deionized water to 60-70°C.

-

Disperse Methylcellulose: Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure the powder is wetted.

-

Cool and Complete Dissolution: Once the powder is fully dispersed, remove the solution from the heat. Add the remaining two-thirds of the required volume of cold deionized water to the mixture. Continue stirring until the solution is clear and uniform.

-

Sterilization: Autoclave the methylcellulose solution or pass it through a 0.22 µm sterile filter.

Procedure for this compound Suspension:

-

Weigh this compound: Weigh the required amount of this compound powder.

-

Create a Paste (Optional): If the powder is difficult to wet, create a small paste by adding a very small volume of the prepared 0.5% methylcellulose vehicle to the this compound powder and triturating with a spatula.

-

Suspend in Vehicle: Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the this compound while continuously stirring or vortexing to create a uniform suspension.

-

Homogenize: Use a vortex mixer or sonicator to ensure the suspension is homogenous before each administration.

Diagram 2: Decision Tree for Vehicle Selection

Caption: Decision tree for selecting a vehicle based on the route of administration.

Administration and Best Practices

-

Dose Volume: For mice, the typical oral gavage volume is 5-10 mL/kg, and the typical intraperitoneal injection volume is 10 mL/kg.[6]

-

Homogeneity: For suspensions, ensure the formulation is well-mixed immediately before each animal is dosed to guarantee consistent dosing.

-

Tolerability: Always conduct a pilot study to assess the tolerability of the vehicle and the formulated compound in a small group of animals before proceeding with a large-scale study.

-

Fresh Preparation: It is recommended to prepare the formulation fresh on the day of use. If storage is necessary, conduct stability tests to ensure the compound does not degrade or precipitate over time.

Safety Precautions

-

Handle this compound powder and all solvents in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for this compound and all vehicle components for specific handling and disposal instructions.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the formulation based on the specific properties of their this compound batch and their experimental requirements. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

References

- 1. benchchem.com [benchchem.com]

- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gadconsulting.com [gadconsulting.com]

- 4. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing the Efficacy of AM9405, a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the preclinical evaluation of AM9405, a novel, potent, and selective inhibitor of a key kinase in a critical oncogenic signaling pathway. The following protocols and methodologies are designed to rigorously assess the biochemical and cellular activity of this compound in vitro and its anti-tumor efficacy in vivo.

For the purpose of this document, we will hypothesize that this compound is a selective inhibitor of MEK1/2, kinases within the well-established Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

This compound Mechanism of Action and Signaling Pathway

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of MEK1 and MEK2, preventing the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2. By inhibiting this critical step, this compound is expected to block the propagation of oncogenic signals that drive cell proliferation, survival, and differentiation.

Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.

In Vitro Efficacy Assessment

A series of in vitro experiments are essential to determine the biochemical potency and cellular activity of this compound.

Experimental Workflow: In Vitro Studies

Caption: Workflow for the in vitro evaluation of this compound.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MEK1 and MEK2.

Materials:

-

Recombinant human MEK1 and MEK2 enzymes

-

Inactive ERK2 as a substrate

-

ATP

-

This compound (serially diluted)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.

-

In a 384-well plate, add the kinase (MEK1 or MEK2), the substrate (inactive ERK2), and the diluted this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol: Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound in cancer cell lines with known MAPK pathway mutations (e.g., A375 melanoma with BRAF V600E mutation).

Materials:

-

Cancer cell lines (e.g., A375, HT-29)

-

Cell culture medium and supplements

-

This compound (serially diluted)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serially diluted this compound for 72 hours.

-

Add the CellTiter-Glo® reagent to each well.

-

Measure luminescence using a plate reader.

-

Calculate the percent viability for each concentration relative to a DMSO control.

-

Determine the EC50 value by fitting the data to a dose-response curve.

Protocol: Western Blot Analysis of Phospho-ERK

Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of ERK1/2.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose membranes

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize phospho-ERK levels to total ERK and a loading control (GAPDH).

Summary of Hypothetical In Vitro Data

| Parameter | This compound | Control Inhibitor (e.g., Selumetinib) |

| MEK1 IC50 (nM) | 5 | 10 |

| MEK2 IC50 (nM) | 7 | 12 |

| A375 Cell Viability EC50 (nM) | 25 | 50 |

| HT-29 Cell Viability EC50 (nM) | 30 | 65 |

| p-ERK Inhibition in A375 (IC50, nM) | 15 | 35 |

In Vivo Efficacy Assessment

In vivo studies are crucial for evaluating the anti-tumor activity, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound in a living organism.

Experimental Workflow: In Vivo Studies

Caption: Workflow for the in vivo evaluation of this compound.

Protocol: Xenograft Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Animals:

-

Female athymic nude mice, 6-8 weeks old.

Procedure:

-

Subcutaneously implant A375 cells into the flank of each mouse.

-

Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

-

Randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, positive control).

-

Administer the assigned treatment daily via oral gavage.

-

Measure tumor volume and body weight twice weekly.

-

At the end of the study (e.g., 21 days or when tumors in the control group reach a specified size), euthanize the mice.

-

Excise the tumors, weigh them, and collect tissues for biomarker analysis (e.g., immunohistochemistry for phospho-ERK).

Summary of Hypothetical In Vivo Data

| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle | 1500 ± 250 | - | +2 |

| This compound (10 mg/kg) | 750 ± 150 | 50 | -1 |

| This compound (30 mg/kg) | 300 ± 100 | 80 | -5 |

| Positive Control | 450 ± 120 | 70 | -4 |

Conclusion

The described protocols provide a robust framework for the preclinical assessment of this compound. Successful completion of these studies will establish the potency and efficacy of this compound, providing a strong rationale for its further development as a potential cancer therapeutic. The integration of in vitro and in vivo data is critical for a comprehensive understanding of the compound's activity and for making informed decisions in the drug development process.

Application Note: Assessment of a Novel Compound (AM9405) on Colonic Motility

An initial search for the specific compound "AM9405" in the context of colonic motility did not yield any publicly available information. This suggests that this compound may be a novel, proprietary, or internal compound designation not yet described in scientific literature.

Therefore, this document provides a comprehensive and adaptable protocol for assessing the effects of a novel chemical entity (NCE), hypothetically named this compound, on colonic motility. The methodologies and principles described herein are based on established and widely accepted practices in gastrointestinal pharmacology and are intended to serve as a robust framework for researchers, scientists, and drug development professionals.

Introduction Colonic motility is a complex physiological process regulated by the coordinated activity of the enteric nervous system (ENS), smooth muscle cells, and various signaling molecules. Dysregulation of this process can lead to common gastrointestinal disorders such as constipation and diarrhea. This document outlines a multi-tiered experimental approach to characterize the pharmacological effects of a novel compound, this compound, on colonic motility, encompassing both in vivo and ex vivo assays.

Assumed Mechanism of Action For the purpose of this protocol, we will hypothesize that this compound is an antagonist of a G-protein coupled receptor (GPCR) that normally inhibits smooth muscle contraction. Therefore, the expected outcome is that this compound will increase colonic motility.

Experimental Protocols

Protocol 1: In Vivo Assessment of Whole Gut Transit Time

This protocol measures the total time it takes for a marker to travel from the stomach to be expelled.

Materials:

-

This compound

-